molecular formula C16H19BrN2O B2405505 N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1333625-02-7

N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2405505
CAS No.: 1333625-02-7
M. Wt: 335.245
InChI Key: YTDFVOXFDOLPAN-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a bromophenyl group and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group followed by its attachment to the piperidine ring.

    Attachment of the propynyl group: This can be done through a coupling reaction, such as a Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling reactions: The propynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium catalysts: Used in coupling reactions.

    Bases: Such as triethylamine or potassium carbonate, used in substitution and coupling reactions.

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and propynyl groups may play a role in binding to these targets, while the piperidine ring provides structural stability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-[(4-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.

    N-[(4-methylphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c1-2-9-19-10-7-14(8-11-19)16(20)18-12-13-3-5-15(17)6-4-13/h1,3-6,14H,7-12H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDFVOXFDOLPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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